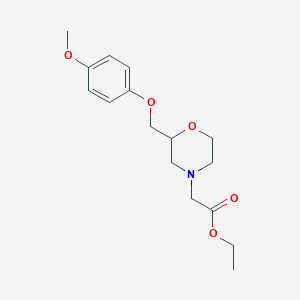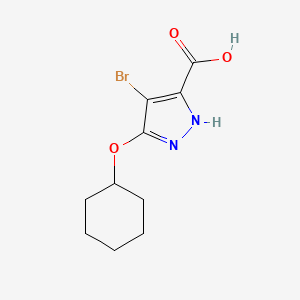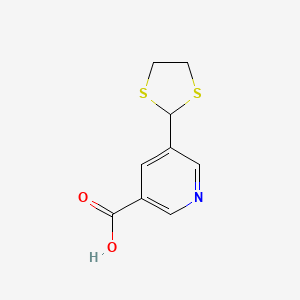
5-(1,3-Dithiolan-2-yl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-Dithiolan-2-yl)nicotinic acid is a chemical compound with the molecular formula C9H9NO2S2 and a molecular weight of 227.3 g/mol This compound features a nicotinic acid moiety substituted with a 1,3-dithiolan-2-yl group, which imparts unique chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dithiolan-2-yl)nicotinic acid typically involves the reaction of nicotinic acid derivatives with 1,3-dithiolane. One common method includes the use of 1,2-ethanedithiol in the presence of a suitable catalyst to form the dithiolan ring . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. These methods aim to optimize yield and reduce production costs while maintaining high purity standards .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1,3-Dithiolan-2-yl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolan ring to dithiol groups.
Substitution: The nicotinic acid moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dithiols, and substituted nicotinic acid derivatives .
Wissenschaftliche Forschungsanwendungen
5-(1,3-Dithiolan-2-yl)nicotinic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-(1,3-Dithiolan-2-yl)nicotinic acid involves its interaction with molecular targets such as enzymes and receptors. The dithiolan ring can form covalent bonds with thiol groups in proteins, modulating their activity. Additionally, the nicotinic acid moiety can interact with nicotinic acid receptors, influencing various cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(1,2-Dithiolan-3-yl)pentanoic acid: Similar structure but with a pentanoic acid moiety.
1,3-Dithiolane-containing nitromethylene derivatives: Used as insecticides with similar dithiolan rings.
Uniqueness
5-(1,3-Dithiolan-2-yl)nicotinic acid is unique due to its combination of the nicotinic acid and dithiolan moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H9NO2S2 |
|---|---|
Molekulargewicht |
227.3 g/mol |
IUPAC-Name |
5-(1,3-dithiolan-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9NO2S2/c11-8(12)6-3-7(5-10-4-6)9-13-1-2-14-9/h3-5,9H,1-2H2,(H,11,12) |
InChI-Schlüssel |
PDKHXLKODMUXAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(S1)C2=CC(=CN=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-([1,1'-Biphenyl]-4-yl)-3-(ethylsulfonyl)-1H-pyrrole](/img/structure/B11790806.png)
![5-Isopropyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B11790811.png)



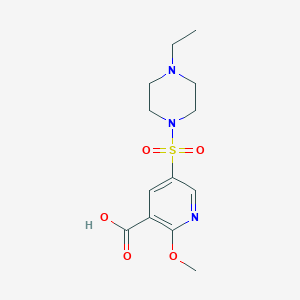
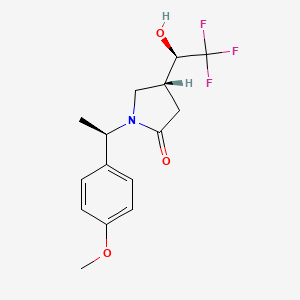

![6-(4-Fluorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11790856.png)

